[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Overview
Description
C18 Sphingomyelin is a naturally occurring form of sphingomyelin. C18 Sphingomyelin is increased by approximately 35-fold in CCD-112 colon fibroblasts compared with HCT116 human colorectal carcinoma cells. C18 Sphingomyelin has been used as an internal standard for the quantification of sphingolipid metabolites. This product is a mixture of the D-erythro and L-threo isomers of C18 sphingomyelin.
Mechanism of Action
Target of Action
N-Stearoyl-D-Sphingomyelin, a sphingolipid, primarily targets Phospholipase Cδ1 (PLCδ1) . PLCδ1 is an enzyme that plays a crucial role in cellular signaling processes.
Mode of Action
N-Stearoyl-D-Sphingomyelin interacts with its target, PLCδ1, by inhibiting its activity . This inhibition can lead to changes in the cellular signaling pathways regulated by PLCδ1.
Biochemical Pathways
The primary biochemical pathway affected by N-Stearoyl-D-Sphingomyelin involves the hydrolysis of sphingomyelin. Sphingomyelinases, enzymes that hydrolyze sphingomyelin, release ceramide and create a cascade of bioactive lipids, including sphingosine and sphingosine-1-phosphate . These lipids have specific signaling capacities and are involved in various cellular processes such as cell proliferation, cell death, and contraction of cardiac and vascular myocytes .
Result of Action
The inhibition of PLCδ1 by N-Stearoyl-D-Sphingomyelin can lead to alterations in cellular signaling pathways. For instance, it can affect cell proliferation, cell death, and contraction of cardiac and vascular myocytes . In addition, it has been observed that serum levels of N-Stearoyl-Sphingosine (C18Cer) and Stearoyl Sphingomyelin (C18SM) significantly increase after vitamin D3 supplementation, suggesting a potential role in lipid metabolism .
Action Environment
The action of N-Stearoyl-D-Sphingomyelin can be influenced by various environmental factors. For instance, the presence of cholesterol can alter the interaction of N-Stearoyl-D-Sphingomyelin with the cell membrane . Additionally, the formation of sphingomyelin-rich domains in the cell membrane can be affected by the surrounding lipids .
Biochemical Analysis
Biochemical Properties
N-STEAROYL-D-SPHINGOMYELIN interacts with a variety of enzymes and proteins. One of the key interactions is with Phospholipase Cδ1 (PLCδ1), an enzyme involved in the phosphoinositide pathway . This interaction influences the activity of PLCδ1, thereby affecting the biochemical reactions it is involved in .
Cellular Effects
N-STEAROYL-D-SPHINGOMYELIN has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of PLCδ1, which plays a crucial role in intracellular signal transduction .
Molecular Mechanism
The molecular mechanism of N-STEAROYL-D-SPHINGOMYELIN involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the activity of PLCδ1, thereby affecting the phosphoinositide pathway and influencing intracellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-STEAROYL-D-SPHINGOMYELIN can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-STEAROYL-D-SPHINGOMYELIN can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-STEAROYL-D-SPHINGOMYELIN is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
N-STEAROYL-D-SPHINGOMYELIN is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-STEAROYL-D-SPHINGOMYELIN and its effects on its activity or function are crucial aspects of its biochemical role . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b34-32+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQLRGMMMAHREN-NWBJSICCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(/C=C/CCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H83N2O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346504 | |
Record name | Sphingomyelin d18:1-C18:0 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54336-69-5 | |
Record name | Sphingomyelin d18:1-C18:0 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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